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Compound of Interest

Compound Name: N-Tosylaziridine

Cat. No.: B123454 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various copper-

catalyzed reactions utilizing N-Tosylaziridines as versatile building blocks. The inherent ring

strain of aziridines, coupled with the activating effect of the N-tosyl group, makes them

excellent substrates for a range of transformations, leading to the synthesis of valuable

nitrogen-containing molecules. Copper catalysis offers a cost-effective and efficient means to

control the reactivity and selectivity of these reactions.

Copper-Catalyzed Tandem Nucleophilic Ring-
Opening/Intramolecular Oxidative Amidation of N-
Tosylaziridines with Hydrazones
This tandem reaction provides an efficient route to functionalized tetrahydrotriazines. The

process is initiated by a copper-catalyzed nucleophilic ring-opening of the N-Tosylaziridine by

a hydrazone, followed by an intramolecular oxidative amidation.[1][2] This methodology is

notable for its operational simplicity and the use of aerobic conditions.
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Entry

N-
Tosylazi
ridine
(1)

Hydrazo
ne (2)

Catalyst
(mol%)

Solvent Time (h)
Yield
(%)

Ref.

1

2-phenyl-

1-

tosylaziri

dine

Benzalde

hyde

N,N-

dimethylh

ydrazone

Cu(OTf)₂

(10)
CH₃CN 12 85 [1]

2

2-methyl-

1-

tosylaziri

dine

Benzalde

hyde

N,N-

dimethylh

ydrazone

Cu(OTf)₂

(10)
CH₃CN 15 78 [1]

3

2-phenyl-

1-

tosylaziri

dine

Acetophe

none

N,N-

dimethylh

ydrazone

Cu(OTf)₂

(10)
CH₃CN 12 82 [1]

4

2-phenyl-

1-

tosylaziri

dine

Benzalde

hyde N-

phenylhy

drazone

Cu(OTf)₂

(10)
CH₃CN 18 75 [1]

Experimental Protocol
General Procedure for the Tandem Reaction:

To a screw-capped vial, add N-Tosylaziridine (1.0 mmol), hydrazone (1.2 mmol), and

Cu(OTf)₂ (0.1 mmol, 10 mol%).

Add acetonitrile (5 mL) as the solvent.

Seal the vial and stir the reaction mixture at 80 °C.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Concentrate the mixture under reduced pressure.

Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl

acetate) to afford the desired tetrahydrotriazine product.

Reaction Workflow
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Caption: Workflow for the tandem ring-opening and amidation.

Copper-Catalyzed [3+2] Cycloaddition of N-
Tosylaziridines with Nitriles
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This method provides a direct and efficient route to substituted imidazolines. The reaction

involves the copper(II) triflate-mediated [3+2] cycloaddition of N-Tosylaziridines with various

nitriles. This approach is applicable to a range of aryl, alkyl, and cycloalkyl substituted N-
Tosylaziridines.

Quantitative Data Summary

Entry
N-
Tosylazi
ridine

Nitrile
Catalyst
(mol%)

Solvent Time (h)
Yield
(%)

Ref.

1

2-phenyl-

1-

tosylaziri

dine

Acetonitri

le

Cu(OTf)₂

(10)

1,2-

Dichloroe

thane

12 88

2

2-methyl-

1-

tosylaziri

dine

Acetonitri

le

Cu(OTf)₂

(10)

1,2-

Dichloroe

thane

24 75

3

2-phenyl-

1-

tosylaziri

dine

Benzonitr

ile

Cu(OTf)₂

(10)

1,2-

Dichloroe

thane

18 92

4

2-

(cyclohex

yl)-1-

tosylaziri

dine

Acetonitri

le

Cu(OTf)₂

(10)

1,2-

Dichloroe

thane

24 70

Experimental Protocol
General Procedure for the [3+2] Cycloaddition:

To a solution of the N-Tosylaziridine (1.0 mmol) in 1,2-dichloroethane (5 mL) in a sealed

tube, add the nitrile (5.0 mmol).

Add Cu(OTf)₂ (0.1 mmol, 10 mol%) to the mixture.
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Seal the tube and heat the reaction mixture at 80 °C.

Monitor the reaction by TLC.

After completion, cool the mixture to room temperature.

Quench the reaction with a saturated aqueous solution of NaHCO₃.

Extract the product with dichloromethane (3 x 10 mL).

Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate) to yield the imidazoline.

Reaction Mechanism

N-Tosylaziridine
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Click to download full resolution via product page

Caption: Proposed mechanism for the [3+2] cycloaddition.

Copper-Catalyzed Kinetic Resolution of Racemic N-
Tosylaziridines
This protocol describes the kinetic resolution of racemic N-Tosylaziridines through an NHC/Cu

cooperative catalysis. This method allows for the separation of enantiomers by their differential

reaction rates in an asymmetric transformation, providing access to enantioenriched aziridines

and the corresponding ring-opened products.

Quantitative Data Summary

Entry

Racemic
N-
Tosylaziri
dine

Nucleoph
ile

Chiral
Ligand

ee (%) of
unreacte
d SM

ee (%) of
product

Ref.

1

2-phenyl-1-

tosylaziridi

ne

Indole (S)-BINAP >99 95 [3]

2

2-(4-

chlorophen

yl)-1-

tosylaziridi

ne

Indole (S)-BINAP 98 94 [3]

3

2-methyl-1-

tosylaziridi

ne

Indole
(S)-Tol-

BINAP
96 92 [3]

4

2-phenyl-1-

tosylaziridi

ne

5-

methoxyind

ole

(S)-BINAP >99 96 [3]
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General Procedure for Kinetic Resolution:

In a glovebox, add Cu(CH₃CN)₄PF₆ (2.5 mol%) and the chiral diphosphine ligand (e.g., (S)-

BINAP, 5 mol%) to a dried Schlenk tube.

Add dry, degassed toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.

Add the racemic N-Tosylaziridine (0.075 mmol) and the nucleophile (e.g., indole, 0.1 mmol).

Add the N-heterocyclic carbene (NHC) precatalyst (5 mol%) and Na₂CO₃ (0.1 mmol).

Seal the tube and stir the reaction at 25 °C for the specified time (e.g., 30 h).

Monitor the reaction progress and enantiomeric excess by chiral HPLC.

Once the desired conversion is reached, quench the reaction with a saturated aqueous

NH₄Cl solution.

Extract the products with ethyl acetate (3 x 5 mL).

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

Purify the unreacted starting material and the product by flash column chromatography.
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Caption: Principle of kinetic resolution of N-Tosylaziridines.

Copper-Catalyzed Ring-Opening of N-
Tosylaziridines with Silyl Grignard Reagents
This reaction provides a stereospecific route to β-silylamines, which are valuable intermediates

in organic synthesis. The regioselectivity of the ring-opening is controlled by the steric

hindrance of the silicon nucleophile.[1]
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Entry
N-
Tosylazi
ridine

Silyl
Grignar
d
Reagent

Catalyst
(mol%)

Solvent Time (h)
Yield
(%)

Ref.

1

2-phenyl-

1-

tosylaziri

dine

PhMe₂Si

MgBr

CuCN·2L

iCl (5)
THF 12 85 [1]

2

2-phenyl-

1-

tosylaziri

dine

(i-

Pr)₃SiMg

Cl

CuCN·2L

iCl (5)
THF 24

78 (β-

attack)
[1]

3

2-methyl-

1-

tosylaziri

dine

PhMe₂Si

MgBr

CuCN·2L

iCl (5)
THF 12 80 [1]

4

2-phenyl-

1-

tosylaziri

dine

Ph₃SiLi
CuCN·2L

iCl (5)
THF 18

90 (α-

attack)
[1]

Experimental Protocol
General Procedure for Ring-Opening with Silyl Grignard Reagents:

To a solution of the N-Tosylaziridine (0.5 mmol) and CuCN·2LiCl (0.025 mmol, 5 mol%) in

anhydrous THF (2.5 mL) at -78 °C under an argon atmosphere, add the silyl Grignard

reagent (1.0 mmol) dropwise.

Allow the reaction mixture to warm to room temperature and stir for the indicated time.

Monitor the reaction by TLC.

Upon completion, quench the reaction by the addition of a saturated aqueous solution of

NH₄Cl.
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Extract the mixture with ethyl acetate (3 x 10 mL).

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

Concentrate the filtrate under reduced pressure.

Purify the residue by column chromatography on silica gel to afford the desired β-silylamine.

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b123454#copper-catalyzed-reactions-involving-n-
tosylaziridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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